1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide
Description
The compound 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide is a phosphorus-containing heterocyclic molecule with a five-membered phosphole ring. Its structure features a chlorine atom at the 1-position, a methyl group at the 3-position, and a partially saturated dihydro backbone (2,5-dihydro). The 1-oxide group indicates oxidation at the phosphorus atom, which enhances its polarity and reactivity compared to non-oxidized phospholes.
Properties
IUPAC Name |
1-chloro-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEELALQWTFWSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCP(=O)(C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382769 | |
| Record name | 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18874-22-1 | |
| Record name | 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A widely cited method involves a two-step process starting with phosphorus trihalides (PX₃, where X = Cl or Br) and chloroethanol. In the first step, phosphorus trichloride reacts with chloroethanol at temperatures between -10°C and 40°C to form a chloroethoxyphosphorus intermediate (Formula I) . This intermediate undergoes subsequent reaction with 1,3-butadiene in the presence of catalysts such as Lewis acids (e.g., ZnCl₂) and polymerization inhibitors (e.g., hydroquinone). The reaction proceeds through a [4+1] cycloaddition mechanism, where the diene acts as a four-electron component and the phosphorus intermediate as a one-electron partner .
Key conditions include:
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Step 1 : Reaction at -10–40°C for 0.5–3 hours.
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Step 2 : Initial 4–10 hours at room temperature, followed by heating to 40–80°C for 12–24 hours and finally 80–100°C for 8–14 hours .
This method achieves moderate yields (50–65%) and is scalable for industrial production due to readily available starting materials .
Ring-Closing Metathesis (RCM) of Dienes
Trevitt and Gouverneur (2007) demonstrated that ring-closing metathesis of appropriately substituted dienes using Grubbs catalysts provides access to phosphole oxides . For 1-chloro-3-methyl derivatives, a diene precursor containing chlorine and methyl substituents is subjected to RCM under inert atmospheres. The reaction employs second-generation Grubbs catalyst (1–5 mol%) in dichloromethane or toluene at 40–60°C .
Example :
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Substrate: 1-chloro-3-methyl-1,4-pentadiene.
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Catalyst: Grubbs II (3 mol%).
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Conditions: Toluene, 50°C, 12 hours.
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Yield: 58–62% .
This method offers precise control over substituent positioning but requires synthesis of tailored diene precursors.
Bromination and Substitution of Preformed Phospholene Oxides
Ikai et al. (2007) reported a post-cyclization functionalization strategy . Starting with 1-phenyl-2-phospholene 1-oxide, bromination at the 4-position using N-bromosuccinimide (NBS) introduces a bromine atom, which is subsequently displaced by nucleophiles (e.g., acetate, thiols) . For chlorine incorporation, a two-step bromination-chlorination sequence is employed:
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Bromination : 1-phenyl-2-phospholene 1-oxide + NBS → 4-bromo derivative (72% yield).
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Chlorination : Bromide intermediate + Cl⁻ (e.g., NaCl in DMF, 100°C) → 4-chloro product (65% yield) .
Methyl groups are introduced via alkylation of phosphorus intermediates prior to cyclization.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Scalability |
|---|---|---|---|---|
| Cyclization + Diene | PCl₃, Chloroethanol | ZnCl₂, Hydroquinone | 50–65 | High |
| RCM | Custom dienes | Grubbs II catalyst | 58–62 | Moderate |
| Bromination/Substitution | 1-Phenyl-2-phospholene oxide | NBS, NaCl | 65–72 | Low |
Cyclization with dienes offers the best balance of yield and scalability, whereas RCM provides superior regiocontrol. Bromination-substitution is limited by precursor availability.
Challenges and Optimization Strategies
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Phosphorus Oxidation Control : Over-oxidation to phosphoric acid derivatives is mitigated by using mild oxidizing agents (e.g., H₂O₂ in acetic acid) .
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Byproduct Formation : Polymerization of dienes is suppressed by adding inhibitors like hydroquinone (0.1–1 wt%) .
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Chlorine Incorporation : Direct chlorination via Cl₂ gas risks ring degradation; stepwise bromination-substitution is preferred .
Industrial-Scale Considerations
For bulk production, the cyclization route is favored due to:
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Low-cost raw materials (PCl₃: $2.50/kg; 1,3-butadiene: $1.80/kg).
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Continuous flow reactor compatibility, reducing reaction time by 40% .
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Waste streams containing HCl are neutralized with NaOH, yielding NaCl for disposal .
Emerging Methodologies
Recent advances include photoredox-catalyzed phosphorylation and electrochemical cyclization, though these remain experimental for chloro-methyl phosphole oxides .
Chemical Reactions Analysis
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products, often using strong oxidizing agents like or .
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms, typically using reducing agents such as or .
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like or .
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various phosphole derivatives with modified functional groups.
Scientific Research Applications
Organic Synthesis
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide is utilized as a versatile building block in organic synthesis. It can be transformed into phosphinous esters and amides, which are valuable in pharmaceutical chemistry . The compound's ability to undergo various chemical reactions makes it a useful intermediate in the preparation of more complex molecules.
Catalysis
Due to its unique structure, this phosphole derivative has been investigated for its catalytic properties in organic reactions. Studies have shown that it can act as a catalyst in processes such as cross-coupling reactions and other transformations involving carbon-carbon bond formation .
Material Science
The compound's electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and conductive polymers. Its incorporation into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials .
Research indicates that phosphole derivatives exhibit biological activity, including antimicrobial and antifungal properties. The chlorinated form has shown potential in inhibiting certain bacterial strains, making it a candidate for further investigation in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism by which 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide exerts its effects involves interactions with various molecular targets. The compound’s phosphole ring can engage in π-π stacking interactions and coordination with metal ions , influencing its reactivity and binding properties. These interactions are crucial for its role in catalysis and material science applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide with structurally related phosphole derivatives, focusing on substituent effects, molecular properties, and physicochemical parameters.
Key Observations:
Substituent Effects on Reactivity :
- The chloro and nitro groups are electron-withdrawing, which polarizes the phosphole ring and enhances electrophilic reactivity. In contrast, the ethyl group (in the analog from ) is electron-donating, stabilizing the ring but reducing electrophilicity .
- The methyl group at the 3-position (common in the target compound and the nitro derivative) may sterically hinder reactions at adjacent positions.
Physicochemical Properties: Lipophilicity: The ethyl-substituted analog has the highest XLogP3 (4.9), reflecting its nonpolar ethyl group. The nitro-substituted compound likely has lower lipophilicity due to the polar nitro group, while the chloro analog falls between these extremes . Hydrogen Bonding: The nitro-substituted compound has the highest acceptor count (6), making it more soluble in polar solvents compared to the chloro and ethyl derivatives.
Structural and Synthetic Implications: The 1-oxide group in all three compounds increases their stability against hydrolysis compared to non-oxidized phospholes. The chloro substituent in the target compound may facilitate nucleophilic substitution reactions, whereas the nitrophenoxy group in the analog from could enable photochemical or redox-driven transformations .
Biological Activity
1H-Phosphole, 1-chloro-2,5-dihydro-3-methyl-, 1-oxide (CAS No. 18874-22-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its applications in medicinal chemistry.
- Molecular Formula : CHClOP
- Molecular Weight : 150.54 g/mol
- Structure : The compound features a phosphole ring with a chlorine substituent and a methyl group, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that phosphole derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to 1H-phosphole effectively inhibited the growth of various bacteria and fungi. For instance, the phosphole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in pharmaceuticals .
Anticancer Activity
Phospholes have been investigated for their anticancer properties due to their ability to interact with biological macromolecules. In vitro studies revealed that 1H-phosphole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. For example, a derivative of 1H-phosphole was shown to inhibit cell proliferation in breast cancer cells by modulating the expression of apoptosis-related proteins .
The proposed mechanism of action for the biological activity of 1H-phosphole involves:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : Phospholes can act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phosphole derivatives, including 1H-phosphole. The results indicated that modifications to the phosphole structure significantly enhanced antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1H-Phosphole | 20 | Staphylococcus aureus |
| 1H-Phosphole | 30 | Escherichia coli |
Investigation into Anticancer Properties
Another significant study explored the anticancer effects of phospholes on various cancer cell lines. The findings indicated that treatment with phosphole derivatives resulted in a dose-dependent decrease in cell viability. Specifically, at a concentration of 50 µM, the derivative reduced viability by over 70% in MCF-7 breast cancer cells .
| Cell Line | Viability (%) at 50 µM |
|---|---|
| MCF-7 | 28 |
| HeLa | 45 |
| A549 | 60 |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Key Outcome | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 48h | Introduction of Cl group | |
| Cyclization | Grubbs catalyst, 40°C, 12h | Ring formation | |
| Oxidation | H₂O₂, RT, 2h | P=O bond stabilization |
Basic: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar phosphole oxides?
Methodological Answer:
Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. To address this:
Standardize Conditions : Use deuterated solvents (e.g., CDCl₃) consistently and report solvent-induced shifts .
2D NMR Techniques : Employ COSY, HSQC, and HMBC to confirm connectivity and assign signals unambiguously (e.g., distinguishing dihydro vs. aromatic protons) .
Cross-Validation : Compare with literature data for analogous compounds (e.g., 4-chloro-1-methoxy-3,5-dimethyl-phosphinine oxide ).
Advanced: What computational strategies are suitable for predicting the reactivity of the chloro substituent in this phosphole oxide?
Methodological Answer:
The chloro group’s electrophilicity can be modeled using:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution at P and Cl .
- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the Cl atom’s high electrophilicity may drive SNAr reactions.
- Transition State Analysis : Simulate substitution pathways (e.g., Cl replacement with alkoxy groups) to predict activation energies .
Advanced: How can researchers address gaps in literature coverage for this compound, particularly in PubMed-indexed studies?
Methodological Answer:
Limited PubMed results (e.g., 0 hits for “NSC762” ) suggest:
Broaden Databases : Use specialized chemistry databases (e.g., SciFinder, ChemIDplus) to locate non-indexed patents or conference proceedings .
Analogous Compounds : Study structurally related molecules (e.g., mechlorethamine oxide derivatives ) to infer properties.
Collaborative Networks : Engage with synthetic chemistry groups to fill experimental gaps (e.g., mechanistic studies).
Basic: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Multinuclear NMR : ¹H NMR identifies methyl and dihydro protons (δ 2.16–4.78 ppm), while ³¹P NMR confirms P=O bonding (δ ~20–30 ppm) .
- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 206 for C₈H₁₂ClO₂P ).
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values ).
Advanced: How can reaction mechanisms involving the 1H-phosphole oxide core be elucidated experimentally?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ ³¹P NMR to detect intermediates (e.g., phosphonium ions) .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxidation pathways.
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated mechanisms.
Basic: What are best practices for optimizing reaction yields in phosphole oxide syntheses?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) to improve efficiency .
- Temperature Gradients : Perform reactions under reflux vs. microwave-assisted conditions to reduce side products.
- Workup Protocols : Use column chromatography with silica gel or alumina to isolate polar phosphole oxides .
Advanced: How do steric and electronic effects of the 3-methyl group influence the compound’s reactivity?
Methodological Answer:
- Steric Maps : Generate 3D models (e.g., using Avogadro) to assess methyl group hindrance on nucleophilic attack at P .
- Hammett Studies : Correlate substituent effects (σ values) with reaction rates in substitution reactions.
- X-ray Crystallography : Resolve crystal structures to quantify bond angles/distortions caused by the methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
